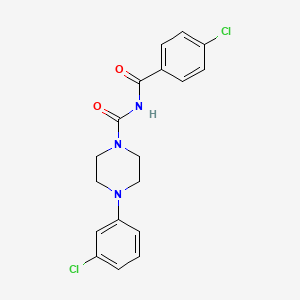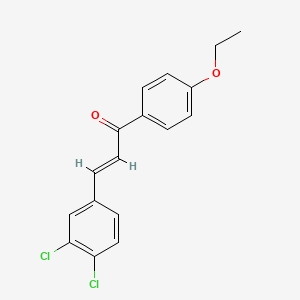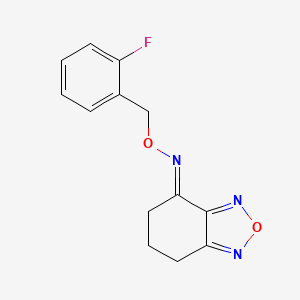
N-(4-chlorobenzoyl)-4-(3-chlorophenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzoyl)-4-(3-chlorophenyl)-1-piperazinecarboxamide, commonly known as CBPP, is a chemical compound that has gained significant attention in the scientific community due to its potential biomedical applications. This compound belongs to the family of piperazinecarboxamides, which have been extensively studied for their pharmacological properties. CBPP has been found to exhibit promising activity against various diseases, including cancer, inflammation, and neurological disorders, making it a subject of intense research.
作用機序
The exact mechanism of action of CBPP is not fully understood. However, studies have shown that CBPP exerts its pharmacological effects by interacting with various molecular targets in the body. CBPP has been found to inhibit the activity of certain enzymes and receptors that are involved in disease progression. It has also been shown to modulate the expression of various genes that are involved in disease pathogenesis.
Biochemical and Physiological Effects:
CBPP has been found to exhibit significant biochemical and physiological effects. Studies have shown that CBPP can induce apoptosis, a process by which cancer cells undergo programmed cell death. CBPP has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. CBPP has been shown to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. CBPP has also been found to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
CBPP has several advantages for laboratory experiments. It is a well-characterized compound that can be easily synthesized using standard laboratory techniques. CBPP has been extensively studied for its pharmacological properties, making it a valuable tool for drug discovery and development. However, CBPP also has some limitations for laboratory experiments. It is a complex compound that requires specialized equipment and expertise for its synthesis. CBPP is also a highly potent compound that requires careful handling and storage.
将来の方向性
There are several future directions for the research on CBPP. One of the potential directions is to explore the use of CBPP in combination with other drugs for the treatment of cancer. Another potential direction is to investigate the use of CBPP in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to understand the exact mechanism of action of CBPP and to identify its molecular targets. The development of new synthetic methods for CBPP could also lead to the discovery of new analogs with improved pharmacological properties.
Conclusion:
In conclusion, CBPP is a promising compound that has gained significant attention in the scientific community due to its potential biomedical applications. It has been found to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders. CBPP has several advantages for laboratory experiments, but also has some limitations. There are several future directions for the research on CBPP, which could lead to the discovery of new drugs for the treatment of various diseases.
合成法
The synthesis of CBPP involves the reaction of 4-chlorobenzoic acid with 3-chloroaniline in the presence of thionyl chloride and triethylamine. The resulting intermediate is then subjected to reaction with piperazinecarboxamide, leading to the formation of CBPP. The synthesis of CBPP is a complex process that requires specialized equipment and expertise.
科学的研究の応用
CBPP has been extensively studied for its potential biomedical applications. It has been found to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders. CBPP has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. It has also been found to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. CBPP has been shown to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders.
特性
IUPAC Name |
N-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2/c19-14-6-4-13(5-7-14)17(24)21-18(25)23-10-8-22(9-11-23)16-3-1-2-15(20)12-16/h1-7,12H,8-11H2,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALHLYSMFLFZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-3-methoxypiperidin-4-amine](/img/structure/B5465453.png)
![(1-methyl-1H-imidazol-2-yl){1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanol](/img/structure/B5465454.png)
![2-{[4-(2-hydroxyethyl)piperidin-1-yl]sulfonyl}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5465458.png)
![2-({2-methyl-7-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}amino)ethanol](/img/structure/B5465459.png)
![1-(3-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5465464.png)

![2-chloro-6-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid](/img/structure/B5465487.png)
![6-[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5465488.png)
![2-(acetylamino)-N-(2,6-dimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5465496.png)


![7-(2,4-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5465513.png)

![N-cyclopentyl-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5465525.png)